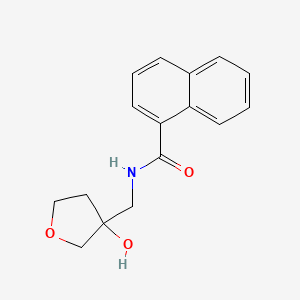

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxytetrahydrofuran (3-OH THF) is a colorless liquid used as a pharmaceutical intermediate . It has a normal boiling point of 179 °C and a density of 1.087 g/cm^3 at 19 °C . Naphthamide is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.

Synthesis Analysis

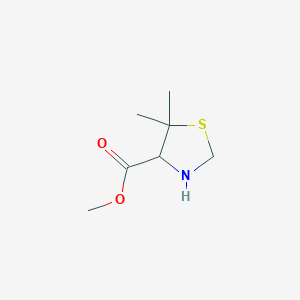

3-Hydroxytetrahydrofuran can be synthesized via several methods. One method involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane . Another method involves the hydroboration of 2,3- and 2,5-dihydrofuran . The synthesis of naphthamide would typically involve the reaction of naphthalene with an amide.Molecular Structure Analysis

The molecular structure of 3-hydroxytetrahydrofuran consists of a five-membered ring with four carbon atoms and one oxygen atom, with a hydroxyl group attached to one of the carbon atoms . Naphthamide would have a structure based on naphthalene, which consists of two fused benzene rings, with an amide group attached.Chemical Reactions Analysis

3-Hydroxytetrahydrofuran can undergo various chemical reactions due to the presence of the hydroxyl group and the ether group in its structure . It can act as a nucleophile in reactions with electrophiles, and it can also undergo acid- or base-catalyzed reactions involving the hydroxyl group .Physical And Chemical Properties Analysis

As mentioned earlier, 3-hydroxytetrahydrofuran is a colorless liquid with a boiling point of 179 °C and a density of 1.087 g/cm^3 at 19 °C . The physical and chemical properties of naphthamide would depend on the specific substituents attached to the naphthalene ring.科学的研究の応用

Medical Diagnostics

One of the notable applications of similar naphthalene derivatives is in the field of medical diagnostics, particularly in the localization and monitoring of neurodegenerative diseases such as Alzheimer's. The use of hydrophobic radiofluorinated derivatives of naphthalene compounds, in conjunction with positron emission tomography (PET), has been demonstrated to effectively determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique is crucial for the diagnostic assessment of patients and for monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).

Histochemistry

In histochemistry, complex naphthols, including those with structures similar to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-naphthamide, have been identified as valuable reagents for demonstrating tissue oxidase. These compounds, through their reactions, help in elucidating the distribution and intensity of enzyme activity within tissues, contributing significantly to our understanding of cellular metabolism and pathology (Burstone, 1959).

Molecular Structure and DNA Interaction

Research into the synthesis, characterization, and interaction of novel Schiff base ligands derived from reactions involving naphthalene derivatives has shown potential applications in the field of drug discovery. These studies involve the analysis of DNA binding properties and docking studies of synthesized compounds, indicating their suitability as drug candidates. This opens up pathways for the development of new therapeutic agents based on naphthalene derivatives (Kurt et al., 2020).

Supramolecular Chemistry

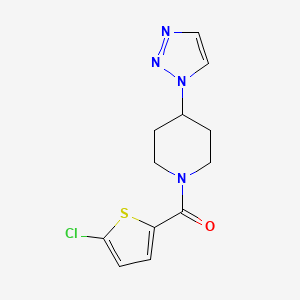

Naphthalene diimides (NDIs), closely related to the chemical structure , are explored extensively for their application in supramolecular chemistry. NDIs are utilized in sensors, molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis. Their intercalation with DNA for medicinal applications, as well as their role in artificial photosynthesis and solar cell technology, highlights the versatility of naphthalene derivatives in advanced scientific research (Kobaisi et al., 2016).

特性

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15(17-10-16(19)8-9-20-11-16)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,19H,8-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLLDWKYHWYGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide](/img/structure/B2731449.png)

![N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride](/img/structure/B2731456.png)

![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2731459.png)

![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2731469.png)